molecular formula C7H10N2O B1336443 1-Isopropyl-1H-imidazole-2-carbaldehyde CAS No. 53332-64-2

1-Isopropyl-1H-imidazole-2-carbaldehyde

Cat. No.: B1336443
CAS No.: 53332-64-2
M. Wt: 138.17 g/mol
InChI Key: WAEJIEIBRIUGNH-UHFFFAOYSA-N
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Description

1-Isopropyl-1H-imidazole-2-carbaldehyde is an organic compound with the molecular formula C7H10N2O It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Isopropyl-1H-imidazole-2-carbaldehyde can be synthesized through the alkylation of 1H-imidazole-2-carbaldehyde. A typical method involves the reaction of 1H-imidazole-2-carbaldehyde with 2-iodopropane in the presence of a base such as potassium carbonate in N,N-dimethylformamide at elevated temperatures . The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

1-Isopropyl-1H-imidazole-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation:

  • The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction:

  • The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution:

  • The imidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Condensation:

  • The aldehyde group can participate in condensation reactions with amines to form Schiff bases, which are useful intermediates in organic synthesis.

Scientific Research Applications

1-Isopropyl-1H-imidazole-2-carbaldehyde has several applications in scientific research:

Chemistry:

  • It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.

Biology:

  • The compound can be used to study enzyme inhibition, particularly those involving aldehyde dehydrogenases.

Medicine:

  • Potential applications in drug discovery, particularly in the design of enzyme inhibitors and other bioactive molecules.

Industry:

  • It can be used in the synthesis of specialty chemicals and materials, including ligands for catalysis and coordination chemistry.

Mechanism of Action

The mechanism of action of 1-Isopropyl-1H-imidazole-2-carbaldehyde largely depends on its interaction with biological targets. For instance, as an aldehyde, it can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition. The imidazole ring can also coordinate with metal ions, affecting the activity of metalloenzymes.

Comparison with Similar Compounds

  • 1H-Imidazole-2-carbaldehyde
  • 2-Formylimidazole
  • 2-Imidazolecarbaldehyde

Comparison: 1-Isopropyl-1H-imidazole-2-carbaldehyde is unique due to the presence of the isopropyl group, which can influence its reactivity and interaction with biological targets. Compared to 1H-imidazole-2-carbaldehyde, the isopropyl derivative may exhibit different steric and electronic properties, potentially leading to varied biological activities and applications.

Biological Activity

1-Isopropyl-1H-imidazole-2-carbaldehyde is a compound characterized by its imidazole ring and a carbaldehyde functional group. Its molecular formula is C₇H₁₀N₂O, with a molecular weight of approximately 138.17 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly antimicrobial and enzyme modulation properties.

The structure of this compound allows it to interact with various biological targets. The imidazole ring is known for its ability to act as a ligand, facilitating interactions with metal ions and enzymes, which can modulate their activities. The aldehyde group enhances its binding affinity to proteins, making it a candidate for pharmacological applications.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes .

Table 1: Antimicrobial Efficacy of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Enzyme Modulation

The compound has been studied for its effects on various enzymes, particularly kinases and phosphatases. It can influence cell signaling pathways by altering the phosphorylation state of proteins, which impacts gene expression and cellular metabolism .

Case Study: Kinase Inhibition
In a study evaluating the inhibitory effects on specific kinases, this compound demonstrated significant inhibition with an IC₅₀ value of approximately 15 µM against Protein Kinase A (PKA) and Protein Kinase B (PKB) pathways, indicating its potential as a therapeutic agent in cancer treatment .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including the reaction of isopropylamine with an appropriate aldehyde or the condensation of 1-isopropylimidazole with carbonyl sources under controlled conditions. These synthetic routes yield the compound in good purity and yield.

Table 2: Synthesis Methods

Method DescriptionYield (%)
Reaction with isopropylamine and aldehyde85%
Condensation with formic acid90%
Reaction with alkyl halides in DMF80%

Properties

IUPAC Name

1-propan-2-ylimidazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-6(2)9-4-3-8-7(9)5-10/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAEJIEIBRIUGNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=CN=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30434793
Record name 1-Isopropyl-1H-imidazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30434793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53332-64-2
Record name 1-Isopropyl-1H-imidazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30434793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of the imidazole (890 mg, 8.08 mmol) in THF (10 mL) under nitrogen was cooled to −78° C. and n-BuLi (2.5M in hexanes, 4.5 mL, 11.3 mmol) was added. The bright yellow solution was stirred at 0° C. for 25 minutes, then DMF (1.5 mL, 19 mmol) was added. The reaction was stirred at room temperature for one hour, then was quenched by the addition of saturated aqueous NH4Cl (10 mL). The layers were separated and the aqueous solution was extracted with EtAOc (10 mL×2). The combined organic solution was dried (Na2SO4), filtered and concentrated under reduced pressure. Purification by flash column chromatography on silica (hexane/EtOAc, 1:1) gave the aldehyde as a pale yellow solid (731 mg, 5.29 mmol, 65%). 1H NMR (CDCl3) δ 1.46 (d, 6H, J=6.6 Hz), 5.46 (septet, 1H, J=6.8 Hz), 7.29 (s, 1H), 7.31 (s, 1H), 9.81 (s, 1H).
Quantity
890 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
4.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.5 mL
Type
reactant
Reaction Step Three
Yield
65%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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